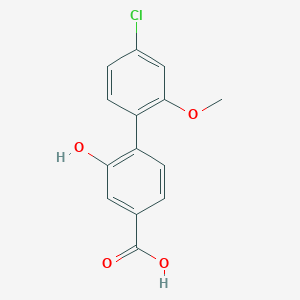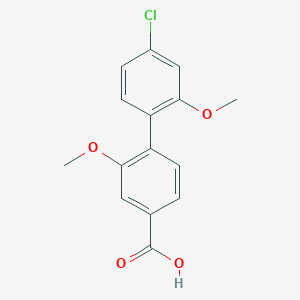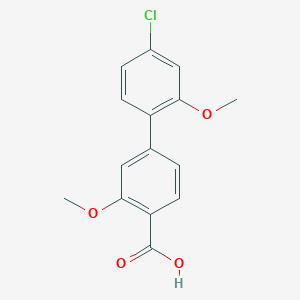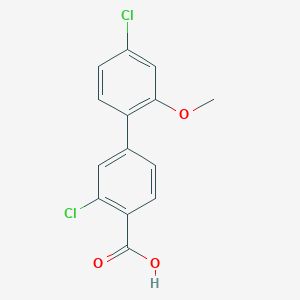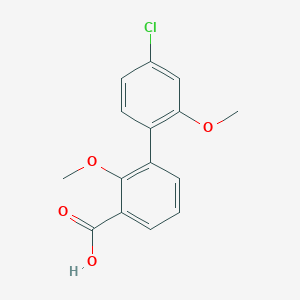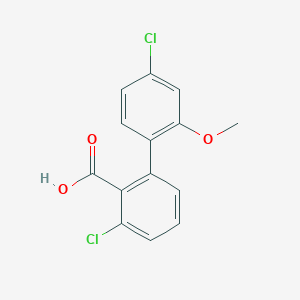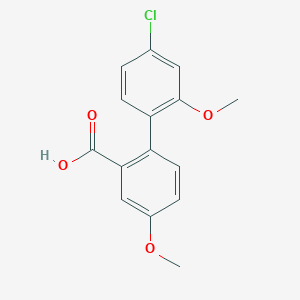
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
Overview
Description
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (CMPBA) is a phenolic compound that is widely used in scientific research. It has a wide range of applications due to its unique properties. CMPBA is a colorless solid with a melting point of 130°C and a molecular weight of 250.2 g/mol. It is soluble in methanol, ethanol, and acetic acid, and insoluble in water. CMPBA is widely used as a reagent in organic synthesis and as a catalyst in various industrial processes.
Mechanism of Action
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and stearoyl-CoA desaturase. It also acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of various kinases, including p38 MAPK, Akt, and JNK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has also been shown to reduce cholesterol levels and improve glucose metabolism. In addition, 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have neuroprotective and antioxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is also relatively stable and can be stored for long periods of time. However, 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not soluble in water, and so must be dissolved in a suitable solvent before use. Additionally, 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research on 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%. These include further investigation into the effects of 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% on the immune system, the development of methods to improve the solubility of 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% in water, and the development of new synthetic methods for the production of 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%. Additionally, further research could be conducted on the use of 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 4-chloro-2-methoxybenzoic acid and 5-methoxybenzoic acid. The reaction is carried out in a two-step process. In the first step, 4-chloro-2-methoxybenzoic acid is reacted with 5-methoxybenzoic acid in the presence of an acid catalyst. This reaction produces the desired product, 2-(4-chloro-2-methoxyphenyl)-5-methoxybenzoic acid. In the second step, the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research as a reagent for organic synthesis and as a catalyst in various industrial processes. It is also used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and agrochemicals. 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is also used in the synthesis of polymers and other materials. Furthermore, 2-(4-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is used as a model compound in the study of the mechanism of action of drugs and other compounds.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-11(13(8-10)15(17)18)12-5-3-9(16)7-14(12)20-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOTHXMPXWOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691082 | |
| Record name | 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-69-6 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-chloro-2′,4-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




